molecular formula C17H15NO3 B1671935 Indoprofen CAS No. 31842-01-0

Indoprofen

Cat. No.: B1671935
CAS No.: 31842-01-0
M. Wt: 281.30 g/mol
InChI Key: RJMIEHBSYVWVIN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indoprofen primarily targets Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular energy production. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .

Mode of Action

This compound acts as an inhibitor of Pyruvate kinase PKM . By inhibiting this enzyme, this compound can potentially alter the metabolic processes within the cell, specifically those related to energy production and glucose metabolism .

Biochemical Pathways

This compound’s inhibition of Pyruvate kinase PKM affects the glycolysis pathway, leading to potential downstream effects on cellular energy production . Additionally, this compound has been found to prevent muscle wasting in aged mice through activation of the PDK1/AKT pathway , suggesting its involvement in muscle protein synthesis and degradation pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve several key aspects:

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Pyruvate kinase PKM and activation of the PDK1/AKT pathway . These actions can lead to alterations in cellular energy production, glucose metabolism, and muscle protein synthesis and degradation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the aquatic environment globally can lead to enantiospecific differences in environmental fate and toxicity . Furthermore, the chiral inversion process, whereby one enantiomer converts into its antipode, can be significant if the more toxic enantiomers are formed .

Safety and Hazards

Indoprofen was withdrawn from the market due to causing severe gastrointestinal bleeding . It is toxic if swallowed and is suspected of causing cancer .

Future Directions

Indoprofen has shown potential in the treatment of sepsis by alleviating high mobility group box 1-mediated inflammatory responses . It has also been found to increase the production of the survival motor neuron protein, suggesting potential applications in the treatment of spinal muscular atrophies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoprofen involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIEHBSYVWVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045831
Record name Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31842-01-0
Record name Indoprofen
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URL https://commonchemistry.cas.org/detail?cas_rn=31842-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Indoprofen [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoprofen
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URL https://www.drugbank.ca/drugs/DB08951
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Record name indoprofen
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Record name Indoprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197
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Record name INDOPROFEN
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Melting Point

208-210
Record name Indoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

α-Methylthio-α-(p-phthalimidophenyl)propionic acid (123 mg), 300 mg of zinc powder and 16 mg of anhydrous copper sulfate were stirred in 1.5 ml of acetic acid at the refluxing temperature for 5 hours. After cooling, 30 ml of methylene chloride and 20 ml of water were added, and the insoluble precipitate was separated by filtration. The filtrate was adjusted to pH 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, and dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure to afford 99 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 98%.
Name
α-Methylthio-α-(p-phthalimidophenyl)propionic acid
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic acid (2 ml), 8 mg of anhydrous copper sulfate and 120 mg of zinc powder were added to 148 mg of α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid, and the mixture was heated under reflux for 5 hours. Conc. hydrochloric acid was added to adjust the pH of the mixture to 1. Water (20 ml) and 20 ml of methylene chloride were added, and the insoluble matter was separated by filtration. The filtrate was extracted four times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 124 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid as colorless crystals in a yield of 99.8%. Recrystallization of the resulting product from ethanol afforded crystals having a melting point of 205° to 208° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

α-Methylthio-α-[p-(o-carboxybenzoylamino)phenyl]propionic acid (130 mg), 300 mg of zinc powder and 20 mg of of anhydrous copper sulfate were added to 1.5 ml of acetic acid and the resulting mixture was heated under reflux for 5 hours with stirring. After cooling, 30 ml of methylene chloride and 20 ml of water were added. The insoluble precipitate was separated by filtration. The filtrate was acidified to a pH of 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 20 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford 86 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 85%.
Name
α-Methylthio-α-[p-(o-carboxybenzoylamino)phenyl]propionic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of indoprofen?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase (COX) activity. [, ] This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. [, ]

Q2: Does this compound demonstrate any activity beyond COX inhibition?

A2: Recent research suggests that this compound can also activate the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/AKT/p70S6 kinase (S6K) pathway, leading to increased muscle protein synthesis. [] Additionally, this compound can activate AMP-activated protein kinase (AMPK), which promotes mitochondrial biogenesis and oxidative metabolism through PGC-1α induction. []

Q3: How does this compound's activation of PDK1/AKT contribute to its therapeutic potential?

A3: This pathway activation has been shown to counteract muscle wasting in aged and disuse-induced muscle atrophic mice, suggesting a potential therapeutic application for age-related muscle weakness and diseases. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H16NO3, and its molecular weight is 293.32 g/mol.

Q5: How is this compound absorbed and metabolized in the body?

A5: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] It is primarily metabolized in the liver and excreted mainly in the urine, with nearly complete elimination within 24 hours. [, ]

Q6: Has this compound demonstrated efficacy in animal models of disease?

A6: Yes, this compound has demonstrated anti-inflammatory and analgesic activity in various animal models, including carrageenin-induced edema and phenylquinone-writhing tests. [] In preclinical studies, it has also shown efficacy in reducing muscle wasting in aged and disuse-induced muscle atrophic mice. []

Q7: What clinical trials have been conducted with this compound, and what are the key findings?

A7: Numerous clinical trials have investigated this compound's efficacy in conditions like osteoarthritis, rheumatoid arthritis, acute gout, and postoperative pain. These trials generally indicate that this compound is as effective as other NSAIDs, such as aspirin, ibuprofen, and indomethacin, in relieving pain and improving functional parameters. [, , , , , , , , , , ]

Q8: What is the safety profile of this compound?

A8: this compound's safety profile is similar to other NSAIDs. [] The most common adverse effects are gastrointestinal disturbances, including heartburn, dyspepsia, and nausea. [] Serious gastrointestinal complications like bleeding are rare. []

Q9: Have any specific drug delivery strategies been explored for this compound?

A9: One study investigated the use of β-cyclodextrin complexation to enhance this compound's bioavailability. [] The inclusion complex exhibited improved dissolution rate and membrane permeability, leading to increased absorption in rat intestine and higher plasma concentrations in rabbits. []

Q10: What analytical methods are used to quantify this compound in biological fluids?

A10: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in plasma and urine. [] Gas-liquid chromatography (GLC) has also been utilized for this purpose. []

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